GSK761

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

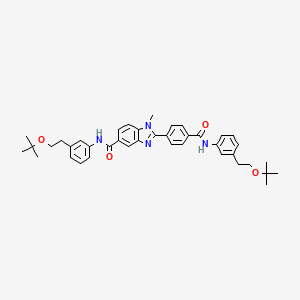

分子式 |

C40H46N4O4 |

|---|---|

分子量 |

646.8 g/mol |

IUPAC 名称 |

1-methyl-N-[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]-2-[4-[[3-[2-[(2-methylpropan-2-yl)oxy]ethyl]phenyl]carbamoyl]phenyl]benzimidazole-5-carboxamide |

InChI |

InChI=1S/C40H46N4O4/c1-39(2,3)47-22-20-27-10-8-12-32(24-27)41-37(45)30-16-14-29(15-17-30)36-43-34-26-31(18-19-35(34)44(36)7)38(46)42-33-13-9-11-28(25-33)21-23-48-40(4,5)6/h8-19,24-26H,20-23H2,1-7H3,(H,41,45)(H,42,46) |

InChI 键 |

DAHVZGAYZACXOD-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OCCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NC4=C(N3C)C=CC(=C4)C(=O)NC5=CC=CC(=C5)CCOC(C)(C)C |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of GSK761: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GSK761, a selective inhibitor of the epigenetic reader protein SP140. The information is curated for an audience with a strong background in immunology, molecular biology, and drug development.

Core Mechanism of Action: Targeting the Epigenetic Reader SP140

This compound is a first-in-class small molecule inhibitor that selectively targets the Speckled Protein 140 (SP140).[1][2][3] SP140 is a bromodomain-containing protein predominantly expressed in immune cells and has been genetically and epigenetically linked to inflammatory conditions, most notably Crohn's disease (CD).[1][2][4]

The primary mechanism of action of this compound involves the direct inhibition of SP140's function as an epigenetic "reader." SP140 preferentially binds to transcriptional start sites of genes involved in pro-inflammatory pathways within macrophages.[1][4][5] By inhibiting SP140, this compound effectively reduces its binding to chromatin.[1][2][3] This, in turn, leads to a downstream reduction in the expression of SP140-regulated pro-inflammatory genes.[1][2][3]

The functional consequences of this inhibition are a significant modulation of macrophage and dendritic cell (DC) behavior. Specifically, this compound has been shown to:

-

Reduce Inflammatory Macrophage Differentiation: this compound curtails the differentiation of monocytes into pro-inflammatory macrophages.[1][2][4]

-

Suppress Pro-inflammatory Cytokine Production: The inhibitor significantly decreases the expression and secretion of key pro-inflammatory cytokines, including TNF, IL-6, IL-1β, and IL-12p70, in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6]

-

Promote a Regulatory Macrophage Phenotype: Treatment with this compound induces the generation of CD206+ regulatory macrophages, which are associated with anti-inflammatory responses.[1][2]

-

Impair Dendritic Cell Maturation: this compound inhibits the maturation of dendritic cells, as evidenced by the reduced expression of maturation markers like CD83 and co-stimulatory molecules CD80 and CD86.[6][7] This impairment is potentially mediated through the downregulation of the transcription factor STAT1.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 | 77.79 nM | In vitro fluorescence polarization assay | [8] |

| Kd | 41.07 ± 1.42 nM | In vitro fluorescence polarization assay with GSK064 (fluorophore-conjugated this compound) | [9] |

Table 2: Effect of this compound on Cytokine and Cell Surface Marker Expression

| Target | Effect | Cell Type | Condition | Concentration | Reference |

| TNF | Downregulation | M1 Polarized Macrophages | LPS Stimulation | 0.01-1.11 µM | [8] |

| IL-6 | Downregulation | M1 Polarized Macrophages | LPS Stimulation | 0.01-1.11 µM | [8] |

| IL-12p70 | Downregulation | M1 Polarized Macrophages | LPS Stimulation | 0.01-1.11 µM | [8] |

| IL-1β | Downregulation | M1 Polarized Macrophages | LPS Stimulation | 0.01-1.11 µM | [8] |

| IL-8 | Downregulation | M1 Polarized Macrophages | LPS Stimulation | 0.01-1.11 µM | [8] |

| IL-10 | Downregulation | M1 Polarized Macrophages | LPS Stimulation | 0.01-1.11 µM | [8] |

| CD64 | Decreased Expression | M1 Macrophages | IFN-γ Polarization | 0.04 µM | [5] |

| CD206 | Increased Expression | M1 and M2 Macrophages | IFN-γ or IL-4 Polarization | 0.04 µM | [5] |

| CD83 | Reduced Expression | Dendritic Cells | LPS-induced maturation | Not specified | [6][7] |

| CD80 | Reduced Expression | Dendritic Cells | LPS-induced maturation | Not specified | [6][7] |

| CD86 | Reduced Expression | Dendritic Cells | LPS-induced maturation | Not specified | [6][7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lonzabio.jp [lonzabio.jp]

- 7. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

- 8. Video: Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages [jove.com]

- 9. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]

GSK761 as an SP140 inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Speckled Protein 140 (SP140) is an epigenetic "reader" protein predominantly expressed in immune cells that has emerged as a key regulator of inflammatory responses. Genetic variations in the SP140 locus have been strongly associated with an increased risk for several autoimmune and inflammatory diseases, including Crohn's disease, multiple sclerosis, and rheumatoid arthritis. This has positioned SP140 as a compelling therapeutic target. This technical guide provides a comprehensive overview of GSK761, the first-in-class, potent, and selective small molecule inhibitor of SP140. We will delve into its mechanism of action, summarize key preclinical data, and provide detailed experimental protocols for the assays used in its characterization.

Introduction to SP140

SP140 is a member of the Speckled Protein (SP) family, which also includes SP100, SP110, and SP140L.[1] These proteins are characterized by the presence of a SAND domain, a plant homeodomain (PHD) finger, and a bromodomain.[2] The bromodomain of SP140 recognizes and binds to acetylated lysine residues on histone tails, a key mechanism in the epigenetic regulation of gene expression.[3] By binding to chromatin, SP140 can influence the accessibility of DNA to transcription factors and the transcriptional machinery, thereby modulating the expression of target genes.[3]

Functionally, SP140 acts as a transcriptional repressor, playing a crucial role in maintaining macrophage identity and regulating inflammatory gene programs.[4][5] In inflammatory macrophages, SP140 is recruited to the transcription start sites of pro-inflammatory cytokine and chemokine genes.[4] Its expression is upregulated in the intestinal mucosa of Crohn's disease patients and in other inflammatory conditions, highlighting its pathogenic role.[3][4]

This compound: A Selective SP140 Inhibitor

This compound was identified as the first small molecule inhibitor of SP140.[4][6] It demonstrates high potency and selectivity for SP140, enabling the specific interrogation of SP140 function.

Biochemical and Cellular Potency

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Assay Type | Cell/System | Reference |

| IC50 | 77.79 ± 8.27 nM | Fluorescence Polarization (FP) Competition Assay | Recombinant SP140 | [6][7][8][9][10] |

| Kd | 41.07 ± 1.42 nM | Fluorescence Polarization (FP) Binding Assay (using GSK064, a fluorescent analog) | Recombinant SP140 | [6] |

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the bromodomain of SP140, thereby preventing its engagement with acetylated histones on the chromatin. This disruption of SP140's "reader" function leads to a reduction in its recruitment to the regulatory regions of target genes.[4] Consequently, the transcription of a specific set of pro-inflammatory genes is suppressed.

The proposed mechanism of action for this compound is depicted in the following signaling pathway diagram:

Caption: Mechanism of this compound action on the SP140 signaling pathway.

Preclinical Findings

Preclinical studies have demonstrated the significant anti-inflammatory effects of this compound in various in vitro models of immune cell function.

Effects on Macrophages

Macrophages are key players in the inflammatory process, and their dysregulation is central to many autoimmune diseases. SP140 inhibition with this compound has been shown to modulate macrophage function profoundly:

-

Reduced Inflammatory Macrophage Differentiation: this compound treatment reduces the differentiation of monocytes into pro-inflammatory M1 macrophages.[4][11]

-

Suppression of Pro-inflammatory Cytokines: In lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreases the production of key pro-inflammatory cytokines, including TNF, IL-6, IL-1β, and IL-12p70.[4][7][8]

-

Induction of Regulatory Macrophages: Treatment with this compound promotes the generation of CD206+ regulatory macrophages, which are associated with the resolution of inflammation.[4][10]

-

Inhibition of Cytokine Expression in Crohn's Disease Mucosal Macrophages: this compound inhibits the spontaneous expression of TNF, IL-6, and IL-10 by CD14+ macrophages isolated from the intestinal mucosa of Crohn's disease patients.[4][7][11]

Effects on Dendritic Cells

Dendritic cells (DCs) are critical for initiating adaptive immune responses. SP140 inhibition by this compound also impacts DC function:

-

Inhibition of DC Maturation: this compound inhibits the maturation of DCs, as evidenced by the reduced expression of the maturation marker CD83 and co-stimulatory molecules CD80 and CD86.[12]

-

Reduced Pro-inflammatory Cytokine Production: Similar to its effect on macrophages, this compound reduces the LPS-induced production of TNF, IL-6, and IL-1β in DCs.[12]

-

Promotion of Tolerogenic T-cell Responses: T-cells stimulated by this compound-treated DCs show a preferential generation of regulatory T-cells (Tregs), as indicated by increased FOXP3 expression.[6]

Effects in Glioma Models

Recent studies have explored the role of SP140 in cancer. In glioma cell lines, this compound has been shown to:

-

Suppress the expression of TRIM22 and inhibit the PI3K/AKT signaling pathway.[13]

-

Restrain glioma cell proliferation, migration, and invasion.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Competition Assay for IC50 Determination

This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled probe (GSK064) from its target protein (SP140).

Caption: Experimental workflow for the Fluorescence Polarization assay.

Protocol:

-

Reagents and Materials:

-

Recombinant human SP140 protein.

-

GSK064 (fluorescently labeled this compound).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

-

384-well black, low-volume microplates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add recombinant SP140 to a final concentration that gives a robust FP signal with GSK064.

-

Add GSK064 to a final concentration typically at or below its Kd.

-

Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no SP140 (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore on GSK064.

-

-

Data Analysis:

-

Plot the FP values against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the FP signal.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the interaction of proteins with specific genomic regions in the context of the cell. This protocol outlines how to assess the effect of this compound on SP140 binding to chromatin.

Caption: Experimental workflow for the Chromatin Immunoprecipitation assay.

Protocol:

-

Reagents and Materials:

-

Cultured cells (e.g., human monocyte-derived macrophages).

-

This compound and DMSO (vehicle control).

-

Formaldehyde (for crosslinking).

-

Glycine (to quench crosslinking).

-

Lysis and sonication buffers.

-

Anti-SP140 antibody and control IgG.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Reagents for qPCR or library preparation for ChIP-seq.

-

-

Procedure:

-

Culture cells to the desired density and treat with this compound or DMSO for the desired time.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

-

Quench the crosslinking reaction with glycine.

-

Harvest and lyse the cells.

-

Sonicate the chromatin to shear the DNA into fragments of a desired size range (typically 200-500 bp).

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with either the anti-SP140 antibody or a control IgG.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads.

-

Reverse the crosslinks by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

-

Data Analysis:

-

ChIP-qPCR: Use primers specific to the promoter regions of known SP140 target genes (e.g., TNF, IL6) to quantify the amount of enriched DNA. Compare the enrichment in this compound-treated samples to DMSO-treated samples.

-

ChIP-seq: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing. Align the reads to the genome and perform peak calling to identify SP140 binding sites. Compare the genome-wide binding profiles between this compound and DMSO-treated cells to identify regions where SP140 binding is reduced.

-

Future Directions and Conclusion

This compound represents a significant advancement in the field of immunomodulatory drug discovery, providing a powerful tool to dissect the role of SP140 in health and disease. The preclinical data strongly support the rationale for targeting SP140 in autoimmune and inflammatory disorders where macrophage and dendritic cell-mediated inflammation is a key driver of pathology.[6] Further investigation into the efficacy of this compound in in vivo models of these diseases is a critical next step. Additionally, exploring the potential of SP140 inhibition in oncology, as suggested by the preliminary findings in glioma, warrants further research.[13]

References

- 1. An endogenous retrovirus regulates tumor-specific expression of the immune transcriptional regulator SP140 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the transcriptional regulator SP140 in resistance to bacterial infections via repression of type I interferons | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]

- 9. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adooq.com [adooq.com]

- 11. biorxiv.org [biorxiv.org]

- 12. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SP140 inhibitor suppressing TRIM22 expression regulates glioma progress through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SP140 in Immune Cells: A Technical Guide for Researchers

Abstract

Speckled Protein 140 (SP140) is a crucial epigenetic reader and transcriptional regulator with a predominant expression in immune cells. This protein is integral to maintaining immune cell identity and function, and its dysregulation is genetically linked to several autoimmune diseases, including Crohn's disease and multiple sclerosis, as well as certain cancers. This technical guide provides an in-depth analysis of the molecular functions of SP140 in immune cells, its role in signaling pathways, and its implications as a therapeutic target. We present a synthesis of current research, including quantitative data on its functional impact, detailed experimental protocols for its study, and visual representations of its molecular interactions and pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of SP140's role in immunology and pathology.

Introduction to SP140

SP140 is a member of the Speckled Protein (SP) family, characterized by its localization to nuclear bodies.[1] Structurally, SP140 is a multidomain protein containing a SAND domain, a plant homeodomain (PHD) finger, and a bromodomain, which collectively enable it to "read" epigenetic marks on chromatin and regulate gene expression.[1][2] Its expression is largely restricted to hematopoietic cells, with particularly high levels in macrophages and B cells.[3][4]

Functionally, SP140 acts primarily as a transcriptional repressor.[3][5] It plays a critical role in maintaining macrophage identity by suppressing the expression of lineage-inappropriate genes.[6] Genetic variants of SP140 that lead to reduced protein expression or loss of function have been strongly associated with an increased risk for Crohn's disease, multiple sclerosis, and chronic lymphocytic leukemia.[7][8][9] This guide will delve into the molecular mechanisms through which SP140 exerts its effects on various immune cells and its involvement in key signaling pathways.

Molecular Structure and Function

The function of SP140 as a chromatin reader is dictated by its distinct protein domains:

-

SAND Domain: This domain is common in DNA-binding proteins and is believed to contribute to SP140's localization to specific genomic regions.[1]

-

PHD Finger and Bromodomain: This cassette allows SP140 to recognize and bind to specific post-translational modifications on histone tails, a key mechanism for interpreting the epigenetic landscape.[1][2] The bromodomain specifically recognizes acetylated histones.

Through these domains, SP140 is recruited to chromatin where it acts as a scaffold for transcriptional regulatory complexes, leading to the repression of target genes.

Role of SP140 in Macrophages

Macrophages are a key cell type where SP140 function has been extensively studied. It is essential for maintaining their identity and appropriate response to stimuli.

Transcriptional Repression and Maintenance of Macrophage Identity

SP140 is a master regulator of macrophage transcriptional programs.[5] It achieves this by repressing genes that are not typically expressed in macrophages, thereby maintaining their specific cellular identity.[6] Loss of SP140 function leads to the inappropriate expression of genes characteristic of other cell lineages.

Regulation of Inflammatory Responses

SP140 is a critical modulator of inflammatory responses in macrophages. It has been shown to be essential for lipopolysaccharide (LPS)-induced transcriptional programs.[4] The small molecule inhibitor GSK761 has been instrumental in elucidating this role. Inhibition of SP140 with this compound reduces the differentiation of monocytes into inflammatory macrophages and dampens the inflammatory activation induced by LPS.[4][10][11]

Role of SP140 in Lymphocytes

SP140 also plays a significant role in both B and T lymphocytes, contributing to the regulation of adaptive immunity.

B Cells

In lymphoblastoid cell lines (LCLs), a model for B cells, silencing of SP140 leads to the dysregulation of a significant number of genes involved in inflammation and cytokine production.[3] This is particularly relevant to autoimmune diseases where B cells are known to play a pathogenic role.

T Cells

While less studied than in macrophages, evidence suggests SP140 is also important in T cell function. Its expression in T cells and the association of SP140 variants with T-cell-mediated autoimmune diseases like multiple sclerosis point to a role in regulating T cell responses.

SP140 in Signaling Pathways

SP140 is implicated in several key signaling pathways that govern immune cell function.

NF-κB Signaling

In B cells, SP140 acts as a repressor of the NF-κB signaling pathway.[3] Silencing of SP140 in LCLs results in increased NF-κB activity and the upregulation of NF-κB target genes.[3] This suggests that loss of SP140 function can lead to a pro-inflammatory state driven by unchecked NF-κB activation.

STAT1 and IFN-γ Signaling

In tumor-associated macrophages (TAMs), SP140 negatively regulates both the transcription and phosphorylation of STAT1, a key transcription factor in the interferon-gamma (IFN-γ) signaling pathway.[5][12][13] By inhibiting STAT1, SP140 can modulate the response of macrophages to IFN-γ, a critical cytokine in anti-tumor immunity.[5][12] High levels of SP140 in TAMs are associated with an augmented anti-tumorigenic macrophage phenotype and an induction of IFN-γ-related genes.[12]

Type I Interferon Signaling

SP140 is a crucial negative regulator of type I interferon (IFN) transcription during bacterial infections.[14][15][16] Mice lacking Sp140 are more susceptible to bacterial infections, a phenotype that is rescued by the absence of the type I IFN receptor.[14][15] This indicates that SP140-mediated repression of type I IFNs is essential for an effective anti-bacterial immune response.

Quantitative Data on SP140 Function

The following tables summarize key quantitative findings from studies on SP140 function.

Table 1: Effect of SP140 Silencing on Gene Expression in Lymphoblastoid Cell Lines

| Condition | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Gene Ontology Terms | Reference |

| SP140 siRNA knockdown | 100 | 22 | Regulation of cytokine production, inflammatory response, cell-cell adhesion | [3] |

Table 2: Enrichment of SP140-Regulated Genes in Autoimmune Disease Risk Loci

| Disease | Fold Enrichment in GWAS Risk Loci | Reference |

| Multiple Sclerosis (MS) | 14.63 | [3] |

| Crohn's Disease (CD) | 4.82 | [3] |

| Inflammatory Bowel Disease (IBD) | 4.47 | [3] |

Table 3: Activity of SP140 Inhibitor this compound

| Parameter | Value | Cell Type/Assay | Reference |

| IC50 | 77.79 nM | In vitro binding assay | [10][17] |

| Effect | Reduction of monocyte-to-inflammatory macrophage differentiation and LPS-induced inflammatory activation | Human monocytes/macrophages | [4][10][11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study SP140.

SP140 Silencing using siRNA in Lymphoblastoid Cell Lines

Objective: To study the effect of reduced SP140 expression on gene expression.

Methodology:

-

Cell Culture: Lymphoblastoid cell lines (LCLs) are cultured in appropriate media.

-

siRNA Transfection: Cells are transfected with either a non-targeting control siRNA or an siRNA specifically targeting SP140 mRNA. Electroporation is a commonly used method for transfection.

-

Incubation: Transfected cells are incubated for 48-72 hours to allow for knockdown of the SP140 protein.

-

Validation of Knockdown: The efficiency of SP140 knockdown is confirmed at both the mRNA level (using qRT-PCR) and protein level (using Western blot).

-

Downstream Analysis: RNA is extracted from the cells for genome-wide expression analysis (e.g., RNA-sequencing) to identify differentially expressed genes. Protein can be collected for analysis of specific pathways.

Reference Protocol based on:[3]

Chromatin Immunoprecipitation (ChIP) for SP140

Objective: To identify the genomic regions occupied by SP140.

Methodology:

-

Cell Cross-linking: Macrophages are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to SP140 is used to immunoprecipitate the SP140-chromatin complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by qPCR to assess SP140 binding to specific gene promoters or by high-throughput sequencing (ChIP-seq) to map SP140 binding sites across the entire genome.

Reference Protocol based on:[4][18][19]

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of SP140 on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Cells (e.g., LCLs or HEK293T cells) are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization). Cells are also co-transfected with a plasmid to modulate SP140 levels (e.g., an SP140 expression vector or an shRNA against SP140).

-

Stimulation: After a period of incubation, cells are stimulated with an NF-κB activator (e.g., TNF-α) or left unstimulated.

-

Cell Lysis: Cells are lysed to release the luciferase enzymes.

-

Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The normalized luciferase activity reflects the level of NF-κB transcriptional activity.

Reference Protocol based on:[20][21][22][23][24]

SP140 as a Therapeutic Target

The strong genetic association of SP140 with inflammatory diseases makes it an attractive therapeutic target.[10] The development of the specific small molecule inhibitor, this compound, has provided proof-of-concept for targeting SP140.[4][11] By inhibiting SP140, it is possible to modulate the inflammatory functions of macrophages and other immune cells, which could be beneficial in the treatment of diseases like Crohn's disease.[4] Furthermore, the role of SP140 in regulating anti-tumor immunity suggests that targeting SP140 could be a strategy to enhance the efficacy of cancer immunotherapies.[5][12][13]

Conclusion

SP140 is a key epigenetic regulator in the immune system, with a critical role in maintaining the identity and function of macrophages and lymphocytes. Its function as a transcriptional repressor is central to its role in controlling inflammatory responses and its dysregulation is a key factor in the pathogenesis of several autoimmune diseases. The signaling pathways it modulates, including NF-κB and STAT1, are central to immune regulation. Continued research into the precise molecular mechanisms of SP140 and the development of novel therapeutic strategies to target this protein hold significant promise for the treatment of a range of immune-mediated diseases.

References

- 1. When One Nucleotide Matters: Decoding the SP140 Variant Linked to MS | HEREAT [hereat-lab.com]

- 2. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epigenetic reader SP140 loss of function drives Crohn's disease due to uncontrolled macrophage topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immune chromatin reader SP140 regulates microbiota and risk for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Novel Therapeutic Strategy Identified for Crohn's Disease - Mass General Advances in Motion [advances.massgeneral.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SP140 inhibits STAT1 signaling, induces IFN-γ in tumor-associated macrophages, and is a predictive biomarker of immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SP140 inhibits STAT1 signaling, induces IFN-γ in tumor-associated macrophages, and is a predictive biomarker of immunotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of the transcriptional regulator SP140 in resistance to bacterial infections via repression of type I interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of the transcriptional regulator SP140 in resistance to bacterial infections via repression of type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of the transcriptional regulator SP140 in resistance to bacterial infections via repression of type I interferons | eLife [elifesciences.org]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. bpsbioscience.com [bpsbioscience.com]

GSK761: A Potent and Selective Inhibitor of the Epigenetic Reader Protein SP140

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK761 is a first-in-class small molecule inhibitor of the Speckled 140 kDa (SP140) protein, an epigenetic reader predominantly expressed in immune cells.[1][2][3][4][5] SP140 has been genetically and epigenetically linked to several autoimmune and inflammatory diseases, including Crohn's disease, suggesting its role as a key regulator of inflammation.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualization of its associated signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects by selectively binding to the bromodomain of SP140, thereby inhibiting its function.[1] SP140 acts as an epigenetic reader, recognizing and binding to specific histone modifications on chromatin. This interaction is crucial for the regulation of gene expression in immune cells. By inhibiting SP140, this compound prevents its recruitment to the transcriptional start sites (TSS) of pro-inflammatory genes, leading to a reduction in their expression.[2][3][4][5][6]

In inflammatory macrophages, SP140 is highly expressed and occupies the TSS of genes encoding pro-inflammatory cytokines and chemokines.[2][3][4] Treatment with this compound reduces the binding of SP140 to these sites, resulting in decreased expression of cytokines such as TNF, IL-6, and IL-1β.[1][2][3][4] Furthermore, this compound has been shown to modulate macrophage polarization, reducing the differentiation of monocytes into inflammatory macrophages and promoting a shift towards a more regulatory phenotype.[3][5] In dendritic cells (DCs), this compound impairs their maturation and reduces the expression of co-stimulatory molecules and pro-inflammatory cytokines, leading to a more tolerogenic state.[1][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound's binding affinity and potency.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) | 41.07 ± 1.42 nM | Recombinant SP140 | [1] |

| Potency (IC50) | 77.79 ± 8.27 nM | Recombinant SP140 | [1][8][9] |

Experimental Protocols

This section details the key experimental methodologies used to characterize this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Kd) and potency (IC50) of this compound for SP140.

Materials:

-

Recombinant SP140 protein

-

This compound

-

Fluorescently labeled this compound (e.g., GSK064)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Binding Affinity (Kd) Determination:

-

Prepare a serial dilution of recombinant SP140 in assay buffer.

-

Add a fixed concentration of fluorescently labeled this compound to each well.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Measure the fluorescence polarization in each well.

-

Plot the fluorescence polarization values against the SP140 concentration and fit the data to a one-site binding model to determine the Kd.

-

-

Potency (IC50) Determination:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of recombinant SP140 and fluorescently labeled this compound to each well.

-

Incubate the plate at room temperature for a specified time.

-

Measure the fluorescence polarization in each well.

-

Plot the fluorescence polarization values against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is employed to identify the genomic regions where SP140 binds and to assess the effect of this compound on this binding.

Materials:

-

Inflammatory macrophages

-

This compound or DMSO (vehicle control)

-

Formaldehyde for cross-linking

-

Lysis buffer

-

Sonication equipment

-

Anti-SP140 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Treat inflammatory macrophages with this compound or DMSO for a specified time.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Incubate the chromatin with an anti-SP140 antibody overnight to immunoprecipitate SP140-bound DNA fragments.

-

Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads and reverse the cross-linking.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Prepare the DNA library for sequencing and perform next-generation sequencing.

-

Analyze the sequencing data to identify SP140 binding sites and compare the binding patterns between this compound-treated and control cells.

Macrophage Polarization and Cytokine Analysis

This protocol is used to evaluate the effect of this compound on macrophage differentiation and cytokine production.

Materials:

-

Human primary CD14+ monocytes

-

Macrophage colony-stimulating factor (M-CSF) for differentiation into M0 macrophages

-

Interferon-gamma (IFN-γ) and Lipopolysaccharide (LPS) for M1 polarization

-

Interleukin-4 (IL-4) for M2 polarization

-

This compound or DMSO

-

Cell culture medium and supplements

-

Flow cytometer and antibodies for surface marker analysis (e.g., CD64, CD206)

-

ELISA kits for cytokine quantification (e.g., TNF, IL-6, IL-1β)

Protocol:

-

Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).

-

Differentiate monocytes into M0 macrophages by culturing with M-CSF.

-

Polarize M0 macrophages into M1 or M2 phenotypes by treating with IFN-γ/LPS or IL-4, respectively, in the presence of this compound or DMSO.

-

After the polarization period, harvest the cells for flow cytometry analysis of M1 (e.g., CD64) and M2 (e.g., CD206) surface markers.

-

Collect the cell culture supernatants to measure the concentration of pro-inflammatory (TNF, IL-6, IL-1β) and anti-inflammatory cytokines using ELISA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - EGA European Genome-Phenome Archive [ega-archive.org]

- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. adooq.com [adooq.com]

GSK761: A First-in-Class SP140 Inhibitor for Crohn's Disease Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on GSK761, a novel small molecule inhibitor of the epigenetic reader protein SP140, for the potential treatment of Crohn's disease. This document details the mechanism of action, quantitative effects on inflammatory markers, and the experimental protocols utilized in key studies.

Core Mechanism of Action

This compound is the first-in-class small molecule inhibitor of Speckled Protein 140 (SP140), an epigenetic reader protein predominantly expressed in immune cells.[1][2] Genetic variations in the SP140 locus have been associated with an increased risk of Crohn's disease, implicating this protein in the inflammatory processes underlying the disease.[1] SP140 functions by binding to chromatin and regulating the transcription of inflammatory genes in macrophages.[1][2]

This compound selectively binds to SP140, inhibiting its ability to interact with chromatin at the transcriptional start sites of pro-inflammatory genes.[1][2] This leads to a reduction in the expression of key inflammatory cytokines and a shift in macrophage differentiation from a pro-inflammatory to an anti-inflammatory phenotype.[1][3]

An alternative but related mechanism suggests that SP140 acts as a negative regulator of topoisomerases (TOP1 and TOP2). Loss-of-function mutations in SP140, as seen in some Crohn's disease patients, result in uncontrolled topoisomerase activity and impaired macrophage function.[4][5] Pharmacological inhibition of topoisomerases has been shown to ameliorate colitis in mouse models.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various preclinical models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type/Condition | Reference |

| IC50 for SP140 | 77.79 ± 8.27 nM | Competitive displacement assay | [2] |

Table 2: Effect of this compound on Macrophage Polarization

| Marker | Treatment | Change in Expression | Cell Type | Reference |

| CD64 (Pro-inflammatory) | 0.04 µM this compound | Decreased | "M1" polarized macrophages | [3][6] |

| CD206 (Anti-inflammatory) | 0.04 µM this compound | Increased | "M1" and "M2" polarized macrophages | [3][6] |

Table 3: Inhibition of LPS-Induced Cytokine Secretion in "M1" Macrophages by this compound

| Cytokine | This compound Concentration | Fold Change vs. DMSO Control | Reference |

| IL-6 | 0.04 µM | ~0.2 | [3] |

| 0.12 µM | ~0.1 | [3] | |

| TNF | 0.04 µM | ~0.3 | [3] |

| 0.12 µM | ~0.2 | [3] | |

| IL-1β | 0.04 µM | ~0.4 | [3] |

| 0.12 µM | ~0.2 | [3] | |

| IL-12 | 0.04 µM | ~0.5 | [3] |

| 0.12 µM | ~0.3 | [3] |

Table 4: Downregulation of Pro-inflammatory Gene Expression in "M1" Macrophages by this compound (0.04 µM)

| Gene | Fold Change vs. DMSO Control | Reference |

| GM-CSF | < 0.5 | [3] |

| CCL3 | < 0.5 | [3] |

| CCL5 | < 0.5 | [3] |

| CCL1 | < 0.5 | [3] |

Table 5: Effect of this compound on Spontaneous Cytokine Gene Expression in Macrophages from Crohn's Disease Mucosa

| Gene | Treatment | Change in Expression | Reference | |---|---|---| | TNF | 0.04 µM this compound | Significantly decreased |[3][7] | | IL-6 | 0.04 µM this compound | Significantly decreased |[7] | | IL-10 | 0.04 µM this compound | Significantly decreased |[7] |

Experimental Protocols

Human Monocyte Isolation and Macrophage Differentiation

This protocol describes the generation of monocyte-derived macrophages (MDMs) from peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll density centrifugation.

-

Monocyte Enrichment: Isolate CD14+ monocytes from PBMCs using a positive selection kit according to the manufacturer's protocol.

-

Macrophage Differentiation: Culture CD14+ monocytes for 3 days with 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into macrophages.[6]

Macrophage Polarization and this compound Treatment

This protocol details the polarization of macrophages into pro-inflammatory ("M1") and anti-inflammatory ("M2") phenotypes and treatment with this compound.

-

Cell Treatment: After 3 days of differentiation, wash the macrophages with PBS and treat with either 0.1% DMSO (vehicle control) or this compound (e.g., 0.04 µM) for 1 hour.[6]

-

Macrophage Polarization:

-

"M1" Polarization: Induce a pro-inflammatory phenotype by adding 100 ng/mL Interferon-gamma (IFN-γ) for 3 days.[6]

-

"M2" Polarization: Induce an anti-inflammatory phenotype by adding 40 ng/mL Interleukin-4 (IL-4) for 3 days.[6]

-

Note: this compound and DMSO are not washed out and remain in the culture during the polarization period.[6]

-

Analysis of Macrophage Polarization Markers

This protocol outlines the methods to assess the effect of this compound on macrophage polarization.

-

Quantitative PCR (qPCR): Measure the gene expression of the "M1" marker CD64 and the "M2" marker CD206.[6]

-

Flow Cytometry (FACS): Analyze the surface protein expression of CD64 and CD206 to determine the frequency of "M1" and "M2" macrophages.[6]

Cytokine Secretion Assay

This protocol is for measuring the effect of this compound on the secretion of inflammatory cytokines.

-

Cell Stimulation: Pre-treat "M1" polarized macrophages for 1 hour with DMSO or varying concentrations of this compound. Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) for 24 hours.[3][6]

-

Cytokine Measurement: Collect the cell culture supernatant and measure the protein levels of cytokines such as TNF, IL-6, IL-1β, IL-10, IL-8, and IL-12p70 using a multiplex immunoassay system (e.g., Meso Scale Discovery).[3][6]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to assess the binding of SP140 to chromatin.

-

Cell Stimulation and Cross-linking: Stimulate "M1" macrophages with 100 ng/mL LPS for 4 hours. Cross-link proteins to DNA with formaldehyde.

-

Immunoprecipitation: Lyse the cells and sonicate the chromatin. Immunoprecipitate SP140-DNA complexes using an anti-SP140 antibody.

-

DNA Analysis: Reverse the cross-linking and purify the DNA. Analyze the enrichment of specific gene promoters (e.g., TNF and IL6) by qPCR or on a genome-wide scale using ChIP-sequencing (ChIP-seq).[3]

Visualizations

Caption: this compound inhibits SP140, preventing pro-inflammatory gene transcription.

References

- 1. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epigenetic reader SP140 loss of function drives Crohn’s disease due to uncontrolled macrophage topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic reader SP140 loss of function drives Crohn's disease due to uncontrolled macrophage topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

The SP140 Inhibitor GSK761: A Technical Guide to its Impact on Macrophage Differentiation and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK761 is a potent and selective small molecule inhibitor of the Speckled 140 kDa (SP140) protein, an epigenetic "reader" predominantly expressed in immune cells.[1][2][3] SP140 contains a bromodomain and is implicated in the regulation of gene expression in immune cells.[4][5][6] Genetic variations in the SP140 locus have been associated with inflammatory conditions such as Crohn's disease (CD), highlighting its role in immune-mediated pathologies.[4][5][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound effects on macrophage differentiation and inflammatory responses, based on key preclinical research.

Mechanism of Action: Epigenetic Reprogramming of Macrophages

This compound functions by directly targeting SP140, a protein that binds to acetylated histones at the transcriptional start sites (TSS) of a specific set of genes.[4][5][6] In inflammatory "M1-like" macrophages, SP140 is enriched at the gene loci of pro-inflammatory cytokines and chemokines.[2][4] By binding to SP140, this compound inhibits its ability to associate with chromatin.[2][4] This action effectively lifts the SP140-mediated regulation at these sites, leading to a significant reduction in the expression of key inflammatory genes. The primary outcome of this inhibition is a functional shift in macrophage polarization, characterized by a decrease in the inflammatory M1 phenotype and a bias towards a more regulatory "M2-like" phenotype.[1][2][4]

The proposed signaling pathway is as follows:

Caption: this compound inhibits SP140, preventing pro-inflammatory gene transcription.

Quantitative Data on this compound Activity

This compound has been characterized as a highly selective inhibitor of SP140 with a half-maximal inhibitory concentration (IC50) of 77.79 nM .[1][2][3] Its effects on macrophage polarization and cytokine production have been quantified in several key experiments.

Table 1: Effect of this compound on Macrophage Polarization Markers

Human primary CD14+ monocytes were polarized to M1 (IFN-γ) or M2 (IL-4) phenotypes in the presence of 0.04 µM this compound or DMSO control for 3 days. Gene expression was measured by qPCR and protein expression by FACS.

| Marker | Macrophage Type | Treatment | Outcome |

| CD64 mRNA | M1 (IFN-γ) | This compound (0.04 µM) | Decreased Expression |

| CD206 mRNA | M1 (IFN-γ) | This compound (0.04 µM) | Increased Expression |

| CD206 mRNA | M2 (IL-4) | This compound (0.04 µM) | Enhanced Expression |

| CD64+ Cells (%) | M1 (IFN-γ) | This compound (0.04 µM) | Reduced Frequency |

| CD206+ Cells (%) | M1 (IFN-γ) | This compound (0.04 µM) | Increased Frequency |

Source: Ghiboub et al., BMC Biology, 2022.

Table 2: Dose-Dependent Inhibition of Cytokine Secretion by this compound

M1-polarized macrophages were pre-treated with this compound for 1 hour, then stimulated with LPS for 24 hours. Cytokine levels in the supernatant were measured.

| Cytokine | This compound Concentration (µM) | Result |

| TNF | 0.04 - 0.12 | Strong Reduction |

| IL-6 | 0.04 - 0.12 | Strong Reduction |

| IL-1β | 0.04 - 0.12 | Reduction |

| IL-12p70 | 0.04 - 0.12 | Reduction |

Note: No cytotoxicity was observed at concentrations ≤0.12 µM. Source: Ghiboub et al., BMC Biology, 2022.

Table 3: Effect of this compound on Macrophages from Crohn's Disease Mucosa

CD14+ macrophages isolated from inflamed colonic mucosa of Crohn's disease patients were incubated ex vivo with this compound for 4 hours.

| Gene | Treatment | Result |

| TNF | This compound (0.04 µM) | Significantly Decreased Expression |

| IL6 | This compound (0.04 µM) | Significantly Decreased Expression |

| IL10 | This compound (0.04 µM) | Significantly Decreased Expression |

Source: Ghiboub et al., BMC Biology, 2022.

Experimental Protocols

The following protocols are summarized from the primary literature describing the investigation of this compound's effects on human macrophages.

Isolation of Primary Human Monocytes

-

Source: Buffy coats from healthy human donors.

-

Method: Peripheral blood mononuclear cells (PBMCs) are isolated using Ficoll-Paque density gradient centrifugation.

-

Purification: CD14+ monocytes are purified from PBMCs using positive selection with CD14 microbeads according to the manufacturer's protocol.

Monocyte-to-Macrophage Differentiation and Polarization

This protocol describes the in vitro generation of different macrophage subtypes from purified monocytes.

Caption: Workflow for in vitro macrophage differentiation and polarization.

-

Step 1: M0 Differentiation: Purified CD14+ monocytes are cultured for 3 days in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).

-

Step 2: Pre-treatment: The resulting M0 macrophages are washed and pre-treated for 1 hour with either 0.1% DMSO (vehicle control) or this compound at the desired concentration (e.g., 0.04 µM).

-

Step 3: M1/M2 Polarization:

-

For M1 polarization , cells are cultured for an additional 3 days in the presence of 100 ng/mL Interferon-gamma (IFN-γ).

-

For M2 polarization , cells are cultured for an additional 3 days in the presence of 40 ng/mL Interleukin-4 (IL-4).

-

The this compound or DMSO from the pre-treatment step is kept in the culture medium during the polarization period.

-

Gene and Protein Expression Analysis

-

Quantitative PCR (qPCR):

-

RNA Extraction: Total RNA is isolated from macrophage lysates using a suitable RNA purification kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

qPCR Reaction: Real-time PCR is performed using SYBR Green master mix and gene-specific primers for markers such as CD64, CD206, TNF, IL6, etc. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

-

Flow Cytometry (FACS):

-

Cell Preparation: Differentiated macrophages are harvested and washed.

-

Staining: Cells are stained with fluorescently-conjugated antibodies against surface markers (e.g., anti-human CD64, anti-human CD206) and appropriate isotype controls.

-

Analysis: Stained cells are analyzed on a flow cytometer. Data is processed using flow cytometry analysis software to quantify the percentage of positive cells and the mean fluorescence intensity (MFI).

-

-

Cytokine Measurement (ELISA/Multiplex Array):

-

Sample Collection: Cell culture supernatants are collected after stimulation (e.g., 24h post-LPS stimulation).

-

Analysis: The concentration of secreted cytokines (e.g., TNF, IL-6, IL-1β, IL-10, IL-8, IL-12p70) is measured using enzyme-linked immunosorbent assay (ELISA) kits or multiplex bead-based immunoassays.

-

Conclusion and Future Directions

This compound represents a novel tool for modulating macrophage function through the targeted inhibition of the epigenetic reader SP140. Preclinical data strongly indicate that this compound can suppress inflammatory macrophage polarization and reduce the production of key pro-inflammatory cytokines.[4][5] This mechanism effectively biases macrophage differentiation towards a regulatory, M2-like phenotype.[2][4] These findings position SP140 as a druggable epigenetic target for inflammatory diseases where macrophages play a central pathogenic role, such as Crohn's disease.[4][5][8] While this compound itself was reported to have poor in vivo pharmacokinetics, preventing its use in animal models, it serves as a critical proof-of-concept compound.[8] Future research and drug development efforts may focus on developing SP140 inhibitors with improved pharmacokinetic profiles for potential therapeutic applications in a range of inflammatory and autoimmune disorders.

References

- 1. This compound | Epigenetic Reader Domain | | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GSK761 on Cytokine Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK761 is a novel, selective small molecule inhibitor of the Speckled Protein 140 (SP140), an epigenetic reader protein predominantly expressed in immune cells.[1][2][3] Emerging research has highlighted the significant role of SP140 in the regulation of inflammatory gene expression, particularly in the context of autoimmune and inflammatory diseases.[1][3][4] This technical guide provides an in-depth analysis of the effects of this compound on cytokine expression, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by inhibiting the SP140 protein.[1][2] SP140 is known to be highly expressed in mucosal macrophages of patients with Crohn's disease (CD) and in inflammatory macrophages generated in vitro.[2][5] By inhibiting SP140, this compound effectively reduces the expression of a range of endotoxin-induced and pro-inflammatory cytokines.[1][2][4] This targeted inhibition leads to a modulation of the inflammatory response in key immune cells such as macrophages and dendritic cells.[1][3] this compound has been shown to reduce monocyte-to-inflammatory macrophage differentiation and lipopolysaccharide (LPS)-induced inflammatory activation.[2][5] Furthermore, it promotes the generation of CD206+ regulatory macrophages, which are associated with a therapeutic response in conditions like Crohn's disease.[2][4]

Quantitative Analysis of Cytokine Modulation

The inhibitory effect of this compound on cytokine production has been quantified in several studies. The following tables summarize the key findings on the dose-dependent reduction of pro-inflammatory cytokines in different immune cell types.

Table 1: Effect of this compound on Cytokine Protein Expression in "M1" Polarized Macrophages

| Cytokine | This compound Concentration (µM) | Fold Change vs. DMSO Control | Reference |

| TNF | 0.01 | ~0.8 | [1] |

| 0.04 | ~0.6 | [1] | |

| 0.12 | ~0.4 | [1] | |

| 0.37 | ~0.2 | [1] | |

| 1.11 | ~0.1 | [1] | |

| IL-6 | 0.01 | ~0.9 | [1] |

| 0.04 | ~0.7 | [1] | |

| 0.12 | ~0.5 | [1] | |

| 0.37 | ~0.3 | [1] | |

| 1.11 | ~0.1 | [1] | |

| IL-1β | 0.01 | ~0.9 | [1] |

| 0.04 | ~0.7 | [1] | |

| 0.12 | ~0.5 | [1] | |

| 0.37 | ~0.3 | [1] | |

| 1.11 | ~0.2 | [1] | |

| IL-10 | 0.01 | No significant change | [1] |

| 0.04 | No significant change | [1] | |

| 0.12 | No significant change | [1] | |

| 0.37 | No significant change | [1] | |

| 1.11 | No significant change | [1] | |

| IL-8 | 0.01 | ~0.9 | [1] |

| 0.04 | ~0.8 | [1] | |

| 0.12 | ~0.6 | [1] | |

| 0.37 | ~0.4 | [1] | |

| 1.11 | ~0.2 | [1] | |

| IL-12p70 | 0.01 | No significant change | [1] |

| 0.04 | No significant change | [1] | |

| 0.12 | No significant change | [1] | |

| 0.37 | No significant change | [1] | |

| 1.11 | No significant change | [1] |

Table 2: Effect of this compound on Spontaneous Cytokine Gene Expression in CD14+ Macrophages from Crohn's Disease Mucosa

| Cytokine | This compound Concentration (µM) | Fold Change vs. DMSO Control | Reference |

| TNF | 0.04 | Significantly decreased | [4] |

| IL6 | 0.04 | Significantly decreased | [4] |

| IL10 | 0.04 | Significantly decreased | [4] |

Table 3: Effect of this compound on LPS-Induced Cytokine Protein Levels in Dendritic Cells

| Cytokine | Stimulation Time (hours) | This compound Concentration (µM) | Outcome | Reference |

| TNF | 4 | 0.12 | Reduced | [6] |

| 24 | 0.12 | Reduced | [6] | |

| IL-6 | 4 | 0.12 | Reduced | [6] |

| 24 | 0.12 | Reduced | [6] | |

| IL-1β | 4 | 0.12 | Reduced | [6] |

| 24 | 0.12 | Reduced | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

In Vitro Macrophage Differentiation and this compound Treatment

-

Cell Isolation: Human primary CD14+ monocytes are isolated from peripheral blood.[1]

-

Differentiation to M0 Macrophages: Monocytes are differentiated with 20 ng/mL M-CSF for 3 days.[1][4]

-

This compound Pre-treatment: Differentiated macrophages are washed with PBS and treated with 0.1% DMSO (vehicle control) or this compound (e.g., 0.04 µM) for 1 hour.[1][4]

-

Polarization to "M1" and "M2" Phenotypes:

-

LPS Stimulation: "M1" polarized macrophages are pretreated for 1 hour with varying concentrations of this compound (0.01 to 1.11 µM) or 1% DMSO, followed by stimulation with 100 ng/mL LPS for 24 hours.[1]

-

Cytokine Measurement: Protein levels of TNF, IL-6, IL-1β, IL-10, IL-8, and IL-12p70 are measured in the supernatant.[1]

Ex Vivo Treatment of Mucosal Macrophages from Crohn's Disease Patients

-

Cell Isolation: CD14+ cells are isolated from inflamed colonic mucosa of Crohn's disease patients.[1]

-

Ex Vivo Incubation: The isolated cells are incubated for 4 hours with either 0.1% DMSO or 0.04 µM this compound.[1]

-

Gene Expression Analysis: Spontaneous gene expression of TNF, IL6, and IL10 is measured.[4]

In Vitro Dendritic Cell Differentiation, Maturation, and this compound Treatment

-

Cell Isolation: Human primary CD14+ monocytes are used.[6]

-

Differentiation to Dendritic Cells: Monocytes are incubated with 30 ng/mL GM-CSF and 20 ng/mL IL-4 for 5 days in the presence of either vehicle (0.1% DMSO) or 0.12 µM this compound.[6]

-

Maturation Stimulation: The differentiated dendritic cells are washed with PBS and stimulated with 100 ng/mL LPS for 4 or 24 hours.[6]

-

Cytokine Measurement: Protein levels of various cytokines are measured in the supernatant at both time points.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in the research on this compound.

Caption: Proposed signaling pathway for the anti-inflammatory effect of this compound.

Caption: Workflow for in vitro macrophage differentiation and cytokine analysis.

Conclusion

This compound demonstrates a potent and selective inhibitory effect on the expression of key pro-inflammatory cytokines in macrophages and dendritic cells. By targeting the epigenetic reader protein SP140, this compound represents a promising therapeutic strategy for autoimmune and inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of SP140 inhibition. The consistent reduction in TNF, IL-6, and IL-1β across different experimental models underscores the robustness of this compound's anti-inflammatory activity. Further investigation into the broader immunomodulatory effects of this compound is warranted to fully understand its clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Impact of GSK761 on Dendritic Cell Maturation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GSK761, a selective inhibitor of the epigenetic reader protein SP140, on the maturation and function of human dendritic cells (DCs). The data presented herein is derived from in vitro studies on human primary monocyte-derived DCs.

Core Findings: Inhibition of DC Maturation and Promotion of a Tolerogenic Phenotype

This compound has been demonstrated to significantly impair the maturation of dendritic cells, leading to a tolerogenic phenotype. This is characterized by a marked reduction in the expression of key maturation markers, co-stimulatory molecules, and pro-inflammatory cytokines. Consequently, DCs treated with this compound show a diminished capacity to activate inflammatory T-cell responses and instead promote the generation of regulatory T cells.

The mechanism of action is centered on the inhibition of SP140, a protein that is recruited to the transcription start sites of pro-inflammatory genes upon DC activation. By inhibiting SP140, this compound effectively suppresses the transcription of these critical genes.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on dendritic cell maturation.

Table 1: Effect of this compound on the Expression of DC Maturation Markers

| Marker | Cell Type | Treatment | Mean Fluorescence Intensity (MFI) Change | Percentage of Positive Cells Change |

| CD83 | mDCs | 0.12 µM this compound | Strong Reduction | Significant Inhibition |

| CD80 | mDCs | 0.12 µM this compound | Strong Reduction | Significant Inhibition |

| CD86 | mDCs | 0.12 µM this compound | Strong Reduction | Significant Inhibition |

| CD1b | mDCs | 0.12 µM this compound | Strong Reduction | Not Reported |

mDCs: Mature Dendritic Cells stimulated with LPS.[1][2][3][4]

Table 2: Effect of this compound on Cytokine Production by LPS-Stimulated DCs

| Cytokine | Treatment | Result |

| TNF | 0.12 µM this compound | Reduced |

| IL-6 | 0.12 µM this compound | Reduced |

| IL-1β | 0.12 µM this compound | Reduced |

| IL-12p70 | 0.12 µM this compound | Reduced |

Cytokine levels were measured in the supernatant of DC cultures stimulated with LPS for 4 or 24 hours.[1][5]

Table 3: Effect of this compound-Treated DCs on T-Cell Differentiation

| T-Cell Transcription Factor | Co-culture Condition | Result | Implication |

| TBX21 (T-bet) | T-cells + this compound-treated DCs | Reduced Expression | Reduced Th1 differentiation |

| RORA | T-cells + this compound-treated DCs | Reduced Expression | Reduced Th17 differentiation |

| FOXP3 | T-cells + this compound-treated DCs | Increased Expression | Preferential generation of regulatory T-cells |

T-cells were co-cultured with this compound-treated DCs in the presence of an antigen (Revaxis).[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used in the cited studies.

Caption: Mechanism of Action of this compound in Dendritic Cells.

Caption: Experimental Workflow for DC Maturation Assay.

Caption: Workflow for Assessing T-Cell Response.

Experimental Protocols

Protocol 1: Generation and Maturation of Monocyte-Derived Dendritic Cells

Objective: To differentiate human primary CD14+ monocytes into immature dendritic cells (iDCs) and subsequently mature them into mature dendritic cells (mDCs) in the presence or absence of this compound.

Materials:

-

Human primary CD14+ monocytes

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Recombinant human GM-CSF (30 ng/mL)

-

Recombinant human IL-4 (20 ng/mL)

-

This compound (0.12 µM in 0.1% DMSO)

-

Vehicle control (0.1% DMSO)

-

Lipopolysaccharide (LPS) (100 ng/mL)

-

Phosphate-buffered saline (PBS)

Methodology:

-

Culture human primary CD14+ monocytes in RPMI-1640 medium.

-

To induce differentiation into iDCs, supplement the medium with 30 ng/mL GM-CSF and 20 ng/mL IL-4.

-

Simultaneously, treat the cells with either 0.12 µM this compound or vehicle (0.1% DMSO).

-

Incubate the cells for 5 days.

-

Following the 5-day differentiation period, harvest the iDCs.

-

To induce maturation, stimulate the iDCs with 100 ng/mL LPS for 24 hours.

-

After 24 hours, the resulting mature dendritic cells (mDCs) can be harvested for further analysis.[4][5]

Protocol 2: Flow Cytometry Analysis of DC Surface Markers

Objective: To quantify the expression of maturation and co-stimulatory markers on the surface of iDCs and mDCs.

Materials:

-

iDCs and mDCs generated as per Protocol 1

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against: CD11c, CD14, CD80, CD83, CD86, CD209

-

Flow cytometer

Methodology:

-

Harvest the iDCs and mDCs and wash them with cold FACS buffer.

-

Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.

-

Add the fluorochrome-conjugated antibodies to the cell suspension at the manufacturer's recommended concentration.

-

Incubate the cells on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.[1][4]

Protocol 3: DC and T-Cell Co-Culture for T-Cell Differentiation Analysis

Objective: To assess the capacity of this compound-treated DCs to influence the differentiation of autologous T-cells.

Materials:

-

iDCs generated in the presence of this compound or vehicle (as per Protocol 1)

-

Autologous T-cells

-

LPS (100 ng/mL)

-

Antigen (e.g., Revaxis)

-

Co-culture medium

Methodology:

-

Generate iDCs in the presence of this compound or vehicle as described in Protocol 1.

-

After 5 days, wash the iDCs with PBS to remove any remaining this compound or vehicle.

-

Co-culture the washed iDCs with autologous T-cells at a ratio of 1:10 (DC:T-cell).

-

Stimulate the co-culture with 100 ng/mL LPS (for DC maturation) and an appropriate antigen (e.g., Revaxis) to stimulate a recall response.

-

Incubate the co-culture for a specified period.

-

Harvest the T-cells and analyze the expression of key transcription factors (e.g., TBX21, RORA, FOXP3) by methods such as intracellular flow cytometry or RT-qPCR to determine the T-cell phenotype.[1]

Conclusion

The selective SP140 inhibitor, this compound, effectively modulates the maturation and function of human dendritic cells. By suppressing the expression of pro-inflammatory cytokines and co-stimulatory molecules, this compound fosters a tolerogenic DC phenotype. This, in turn, promotes the development of regulatory T cells, highlighting a potential therapeutic avenue for autoimmune and inflammatory diseases where DC-mediated inflammation is a key pathological driver.[1][2] The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of immunology and drug development.

References

- 1. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Epigenetic Reader Protein SP140 Regulates Dendritic Cell Activation, Maturation and Tolerogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

SP140: A Promising Therapeutic Target in Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Speckled Protein 140 (SP140) is an epigenetic reader protein predominantly expressed in immune cells that is emerging as a critical regulator of inflammatory responses. Functioning as a transcriptional repressor, SP140 plays a pivotal role in maintaining immune homeostasis by silencing pro-inflammatory genes. Genetic variations and altered expression of SP140 have been strongly associated with an increased risk of several autoimmune and inflammatory diseases, including Crohn's disease (CD), multiple sclerosis (MS), and inflammatory bowel disease (IBD).[1][2][3][4] This guide provides a comprehensive overview of the molecular mechanisms of SP140, its role in inflammatory signaling pathways, and its potential as a druggable target for the development of novel anti-inflammatory therapeutics.

Introduction to SP140

SP140 is a member of the Speckled Protein (SP) family and contains several conserved domains, including a SAND domain, a PHD finger, and a bromodomain, which enable it to recognize specific histone modifications and regulate gene expression.[5][6] Its expression is largely restricted to immune cells, such as macrophages, B cells, and dendritic cells (DCs), where it acts as a crucial checkpoint in inflammatory signaling.[2][5] Loss-of-function mutations or decreased expression of SP140 leads to the aberrant expression of inflammatory genes, thereby contributing to the pathogenesis of chronic inflammatory conditions.[4][7][8]

Molecular Mechanism of SP140 in Inflammation

SP140 functions primarily as a transcriptional repressor, playing a crucial role in restraining inflammatory gene expression programs in immune cells. Its mechanism of action involves interaction with chromatin and modulation of key signaling pathways.

Epigenetic Regulation

As an epigenetic "reader," SP140 utilizes its bromodomain to bind to acetylated lysine residues on histone tails.[5] This interaction is crucial for its recruitment to specific genomic loci, where it orchestrates the repression of target genes. In inflammatory macrophages, SP140 preferentially occupies the transcription start sites (TSS) of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation.[9][10]

Regulation of Key Inflammatory Signaling Pathways

SP140 has been shown to modulate several key signaling pathways that are central to the inflammatory response:

-

NF-κB Pathway: SP140 acts as a negative regulator of the NF-κB pathway. Silencing of SP140 in B cells leads to increased NF-κB activity and the upregulation of NF-κB target genes involved in cytokine production and inflammatory responses.[1][8][11]

-

STAT1 Signaling: In tumor-associated macrophages (TAMs), SP140 has been shown to negatively regulate the transcription and phosphorylation of STAT1, a key transcription factor in interferon signaling.[12][13][14] By inhibiting STAT1, SP140 can modulate the response to interferons, which are critical cytokines in both anti-viral and inflammatory responses.

-

Type I Interferon (IFN) Response: SP140 plays a role in repressing the type I IFN response during bacterial infections.[6] This function is critical for preventing an overexuberant and potentially harmful inflammatory response.

SP140 as a Therapeutic Target

The central role of SP140 in controlling inflammation makes it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.

Rationale for Targeting SP140

Genetic evidence strongly links SP140 to human inflammatory diseases. Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the SP140 locus that are associated with an increased risk for Crohn's disease, multiple sclerosis, and inflammatory bowel disease.[1][2][3] These genetic findings, coupled with functional studies demonstrating its role as a brake on inflammation, provide a strong rationale for the development of therapeutic agents that modulate SP140 activity.

Small Molecule Inhibitors

The development of small molecule inhibitors targeting the bromodomain of SP140 is a promising therapeutic strategy. GSK761 is the first-in-class selective small molecule inhibitor of SP140.[5][9][10] Studies using this compound have demonstrated that inhibition of SP140 can effectively suppress the production of pro-inflammatory cytokines in macrophages and dendritic cells.[5][15]

Quantitative Data on SP140 Function

The following tables summarize key quantitative data from studies investigating the role of SP140 in inflammation.

Table 1: Effect of SP140 Silencing on Gene Expression in Lymphoblastoid Cell Lines (LCLs) [1][8]

| Gene Category | Number of Upregulated Genes | Number of Downregulated Genes |

| All Genes | 100 | 22 |

| Gene Ontology (GO) Enrichment of Affected Genes | ||

| Regulation of Cytokine Production | Enriched | - |

| Inflammatory Response | Enriched | - |

| Cell-Cell Adhesion | Enriched | - |

Table 2: Impact of SP140 Silencing on NF-κB Activity in LCLs [1][8]

| Time Point | Increase in Luciferase Activity |

| 48 hours | 9% |

| 72 hours | 11% |